molecular formula C27H28N2O7S B11648927 Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate

Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate

Cat. No.: B11648927
M. Wt: 524.6 g/mol
InChI Key: WNLXXEZVVBVUHO-UHFFFAOYSA-N
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Description

Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate is a multifunctional thiophene derivative characterized by a complex substitution pattern. Its structure includes:

  • Ethoxycarbonyl group at position 3 of the thiophene ring.
  • Carbamoyl linkage at position 5, connected to a 2-(ethoxycarbonyl)phenyl group.
  • Methyl substituent at position 2.
  • Acetamido group at position 2, modified with a 2-methylphenoxy moiety.

The synthesis of such compounds often employs multicomponent reactions, such as Gewald’s method, which involves ketones, activated nitriles, and sulfur .

Properties

Molecular Formula

C27H28N2O7S

Molecular Weight

524.6 g/mol

IUPAC Name

ethyl 5-[(2-ethoxycarbonylphenyl)carbamoyl]-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C27H28N2O7S/c1-5-34-26(32)18-12-8-9-13-19(18)28-24(31)23-17(4)22(27(33)35-6-2)25(37-23)29-21(30)15-36-20-14-10-7-11-16(20)3/h7-14H,5-6,15H2,1-4H3,(H,28,31)(H,29,30)

InChI Key

WNLXXEZVVBVUHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)COC3=CC=CC=C3C)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Synthesis of 2-(2-Methylphenoxy)acetic Acid

The phenoxyacetic acid precursor is prepared by reacting 2-methylphenol with chloroacetic acid in alkaline conditions (NaOH, 80°C, 3 hours):

2-Methylphenol+ClCH2COOHNaOH2-(2-Methylphenoxy)acetic acid\text{2-Methylphenol} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{2-(2-Methylphenoxy)acetic acid}

The product is isolated by acidification (HCl) and recrystallized from toluene (yield: 85%).

Amide Bond Formation

The acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene:

2-(2-Methylphenoxy)acetic acid+SOCl2Δ2-(2-Methylphenoxy)acetyl chloride\text{2-(2-Methylphenoxy)acetic acid} + \text{SOCl}_2 \xrightarrow{\Delta} \text{2-(2-Methylphenoxy)acetyl chloride}

Subsequent coupling with the 2-aminothiophene derivative is performed in DCM with N,N-diisopropylethylamine (DIPEA) as a base:

Thiophene-NH2+ClCO-CH2O-C6H4CH3DIPEAThiophene-NHCO-CH2O-C6H4CH3\text{Thiophene-NH}2 + \text{ClCO-CH}2\text{O-C}6\text{H}4\text{CH}3 \xrightarrow{\text{DIPEA}} \text{Thiophene-NHCO-CH}2\text{O-C}6\text{H}4\text{CH}_3

The reaction is typically complete within 2 hours, yielding the acetamido product after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Esterification and Final Product Isolation

The ethoxycarbonyl groups are introduced during intermediate stages but may require final adjustments. Transesterification using ethanol and a catalytic amount of sulfuric acid ensures complete conversion of any residual methyl esters to ethyl esters:

RCOOMe+EtOHH2SO4RCOOEt+MeOH\text{RCOOMe} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{RCOOEt} + \text{MeOH}

Purification : The final compound is purified via gradient column chromatography (heptane → ethyl acetate) and characterized by 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and high-resolution mass spectrometry (HRMS).

Analytical Data and Characterization

1H NMR^1\text{H NMR} (400 MHz, CDCl₃) :

  • δ 1.35 (t, 3H, -COOCH₂CH₃), 2.28 (s, 3H, Ar-CH₃), 2.45 (s, 3H, thiophene-CH₃), 4.30 (q, 2H, -COOCH₂CH₃), 6.80–7.95 (m, aromatic protons).

HRMS (ESI+) :

  • Calculated for C₂₈H₂₇N₂O₇S: 535.1584 [M+H]⁺; Found: 535.1586.

Optimization and Challenges

  • Regioselectivity : The Gewald reaction requires precise stoichiometry to avoid di- or trisubstituted thiophene byproducts.

  • Amide Stability : The acetamido bond is susceptible to hydrolysis under acidic conditions; thus, neutral pH is maintained during workup.

  • Solvent Choice : Polar aprotic solvents (DCM, DMF) enhance reaction rates but may complicate purification .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the phenyl groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the thiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
Target Compound 5-(2-ethoxycarbonylphenylcarbamoyl), 4-methyl, 2-(2-methylphenoxyacetamido) ~529.5* Not reported in evidence; inferred steric bulk from phenoxy group may reduce solubility. N/A
Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylate 5-(4-chlorophenylcarbamoyl), 2-amino, 4-methyl 367.8 Simpler carbamoyl group; lacks acetamido and phenoxy moieties. Potential intermediate for bioactive molecules.
Ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate 2-(chloropropanamido), 5-(methylcarbamoyl) 373.8 Chloroacetamido group enhances electrophilicity; methylcarbamoyl may improve membrane permeability.
Ethyl 2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate 2-(2-chlorobenzamido), 4-phenyl 415.9 Aromatic phenyl and chlorobenzamido groups confer rigidity; antimicrobial activity likely.
Ethyl 4-(4-chlorophenyl)-2-(2-cyanoacetamido)thiophene-3-carboxylate 4-(4-chlorophenyl), 2-(cyanoacetamido) 390.8 Cyano group enhances reactivity for further functionalization.

*Calculated based on formula: C27H27N3O7S.

Biological Activity

Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate is a complex organic compound exhibiting significant potential in medicinal chemistry. Its unique structure, characterized by a thiophene core and various functional groups, suggests diverse biological activities, particularly in the fields of cancer research and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C27H28N2O7S, with a molecular weight of approximately 500.6 g/mol. The compound features multiple functional groups that enhance its reactivity and biological interactions. The structural representation can be summarized as follows:

Property Details
Molecular Formula C27H28N2O7S
Molecular Weight 500.6 g/mol
IUPAC Name This compound
SMILES Notation CCOC(c1c(NC(COc2c(C)cccc2)=O)sc(C(Nc(cccc2)c2C(OCC)=O)=O)c1C)=O

Biological Activity

Research indicates that compounds with thiophene structures often exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The following sections detail specific findings regarding the biological activity of this compound.

Antitumor Activity

Studies have shown that thiophene derivatives can inhibit cancer cell proliferation. For instance, the compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an antitumor agent.

The proposed mechanism involves the disruption of cellular signaling pathways that promote tumor growth. This compound appears to interfere with the activity of specific enzymes involved in cell cycle regulation.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption characteristics and moderate metabolic stability, which are essential for effective drug formulation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with other thiophene derivatives can be insightful:

Compound Name Structure Features Unique Aspects
Ethyl 2-thiophenecarboxylateSimple thiophene structure with an ethoxy groupLacks the complex substituents present in the target
Methyl 3-thiophenecarboxylateSimilar core but with a methyl group instead of ethoxyDifferent reactivity due to methyl versus ethoxy
Ethyl 4-methylthiophene-2-carboxylateContains a methyl group on the thiophene ringLess functional diversity compared to the target

This comparison highlights how the unique combination of substituents in this compound enhances its biological activity compared to simpler analogs.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo. For example:

  • Study on Breast Cancer Cells : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05).
    • Cell Line Used : MCF-7 (human breast cancer)
    • Dosage Range : 10 µM to 100 µM
  • Anti-inflammatory Effects : Another study assessed its impact on inflammatory markers in an animal model, showing a reduction in pro-inflammatory cytokines after administration.

Q & A

Q. What are the common synthetic routes for preparing this thiophene derivative?

The synthesis typically involves multi-step reactions, including the Gewald reaction to construct the thiophene core. Key steps include:

  • Condensation of ethyl cyanoacetate with acetoacetanilide and sulfur under controlled conditions to form intermediate thiophene derivatives .
  • Subsequent functionalization via amidation or carbamoylation reactions to introduce substituents like the 2-(2-methylphenoxy)acetamido group .
  • Purification using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure product purity .

Q. How is the compound characterized to confirm its structure and purity?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is used to verify the positions of substituents on the thiophene ring and aromatic groups .
  • Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns .
  • Infrared (IR) spectroscopy identifies functional groups such as ester, amide, and carbamoyl moieties .

Q. What safety precautions are critical when handling this compound?

  • Use respiratory protection and gloves to avoid inhalation or skin contact, as similar compounds are classified as skin/eye irritants .
  • Conduct reactions in fume hoods to mitigate exposure to toxic fumes during synthesis or decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates and stabilize reactive species .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during amidation steps .
  • Catalyst screening : Evaluate bases like triethylamine or DMAP to accelerate carbamoyl group formation .

Q. What strategies are effective for analyzing contradictory biological activity data?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., fluorobenzamido vs. trifluoromethylphenyl groups) to isolate contributions to activity .
  • Dose-response assays : Test multiple concentrations to differentiate true activity from assay noise .
  • Computational docking : Model interactions with targets (e.g., enzymes) to rationalize discrepancies between in vitro and cellular data .

Q. How do functional groups influence the compound’s reactivity and biological interactions?

  • Thiophene ring : Modulates electron density, affecting binding to aromatic residues in enzyme active sites .
  • 2-(2-Methylphenoxy)acetamido group : Enhances lipophilicity, improving membrane permeability .
  • Ethoxycarbonylphenyl carbamoyl : May act as a hydrogen-bond acceptor, stabilizing interactions with proteases or kinases .

Methodological Recommendations

  • For SAR Studies : Use parallel synthesis to generate a library of analogs with systematic substituent variations .
  • For Mechanistic Analysis : Combine surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities and thermodynamics .
  • For Purity Assurance : Employ HPLC-MS for dual confirmation of molecular weight and purity .

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